molecular formula C17H18F3N3O3 B2737293 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2380060-19-3

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2737293
CAS No.: 2380060-19-3
M. Wt: 369.344
InChI Key: JDOYUYZFXXDPIW-UHFFFAOYSA-N
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Description

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxazole, pyridine, and piperidine rings, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The oxazole and pyridine rings are coupled using reagents like palladium catalysts under controlled temperature and pressure conditions.

    Final assembly: The piperidine ring is introduced through nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, industrial methods often incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalysts.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

Scientific Research Applications

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine: shares structural similarities with other compounds containing oxazole, pyridine, and piperidine rings.

    This compound: is unique due to the specific arrangement of these rings and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in research and industry. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for further investigation.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-11-8-14(22-26-11)16(24)23-7-3-4-12(9-23)10-25-15-13(17(18,19)20)5-2-6-21-15/h2,5-6,8,12H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYUYZFXXDPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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